1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFBPPHVKLFHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648230 | |
| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91057-32-8 | |
| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylation of Substituted Cyclohexanones
A primary route to synthesize this compound involves the carboxylation of cyclohexanone derivatives substituted with methyl groups. This method typically uses dialkyl carbonates (e.g., diethyl carbonate or dimethyl carbonate) as carboxylating agents in the presence of strong bases such as sodium or potassium alkoxides.
Reaction Conditions : The carboxylation is performed by heating a mixture of the substituted cyclohexanone, dialkyl carbonate, and alkoxide base in a suitable solvent (e.g., toluene, anisole, or 4-tert-butyltoluene) at temperatures ranging from 40°C to 120°C.
Mechanism : The base deprotonates the cyclohexanone alpha position, enabling nucleophilic attack on the dialkyl carbonate, leading to the formation of the carboxylated intermediate.
Advantages : This method allows for direct carboxylation without isolating intermediates, facilitating a streamlined synthesis.
Example : In a typical procedure, 1,3,3-trimethylcyclohexanone is reacted with diethyl carbonate and sodium ethoxide in toluene at 40°C, followed by addition of an alcohol (e.g., ethanol or 1-butanol) and reflux to form the corresponding ester, which upon acidic work-up yields the carboxylic acid.
Oxidation and Functional Group Transformations
The ketone functionality at the 5-position (5-oxo) is retained or introduced through controlled oxidation steps. The starting cyclohexanone derivatives may be selectively oxidized or protected during synthesis to maintain the ketone group while introducing the carboxylic acid.
Selective Oxidation : Oxidation methods using mild oxidants or catalytic systems ensure the ketone group remains intact while other positions are functionalized.
Hydrolase-Catalyzed Enantioselective Preparation : For chiral or enantiomerically enriched forms, enzymatic methods using hydrolases have been reported to prepare cis-configured cyclohexanol derivatives, which can be further oxidized to the corresponding ketone carboxylic acids.
Esterification and Hydrolysis Steps
The carboxylation reaction often yields esters (e.g., pimelic esters) as intermediates. These esters are then hydrolyzed under acidic conditions to afford the free carboxylic acid.
Acidic Work-Up : Mineral acids such as hydrochloric acid, sulfuric acid, or organic acids like acetic acid are used to hydrolyze esters to the acid form.
Isolation : The acid product is isolated by phase separation and distillation or crystallization.
Solvent and Temperature Optimization
The choice of solvent and temperature is critical for yield and purity.
| Solvent Type | Examples | Role/Effect |
|---|---|---|
| Aromatic hydrocarbons | Toluene, xylene, 4-tert-butyltoluene | Provide good solubility and stirring conditions |
| Polar ethers | Anisole, tert-butyl methyl ether | Enhance reaction rates and solubility |
| Alcohols | Ethanol, 1-butanol | Used in esterification steps |
| Temperature Range (°C) | Reaction Step | Notes |
|---|---|---|
| 40–50 | Carboxylation initiation | Controlled addition of cyclohexanone |
| 100–120 | Reflux during esterification | Ensures completion of ester formation |
| Ambient to 25 | Acidic hydrolysis and work-up | Phase separation and product isolation |
Yield and Purity Data
Reported yields for related cyclohexanone carboxylation and esterification steps range from 74% to 86%, indicating efficient conversion under optimized conditions.
| Step | Yield (%) | Purity Notes |
|---|---|---|
| Carboxylation to ester | 74–86 | High purity esters obtained |
| Acid hydrolysis to acid | >90 | Purified by distillation or crystallization |
Research Findings and Analytical Data
Molecular Characterization : The compound’s structure is confirmed by spectroscopic methods (NMR, IR, MS) consistent with the 1,3,3-trimethyl substitution pattern and the presence of ketone and carboxylic acid groups.
Solubility and Handling : The acid is moderately soluble in organic solvents and can be prepared as stock solutions in DMSO or other solvents for research use. Storage conditions recommend avoiding repeated freeze-thaw cycles to maintain stability.
Enantiomeric Preparation : Enzymatic methods provide access to chiral forms of related cyclohexanecarboxylic acids, which may be adapted for stereoselective synthesis of this compound derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid possesses a unique cyclohexane ring structure with a ketone and carboxylic acid functional group. Its molecular formula is . The presence of these functional groups allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo transformations that yield biologically active derivatives. For instance, it has been reported as a precursor for synthesizing compounds with antimicrobial properties.
Antimalarial Research
Recent studies have highlighted the potential of derivatives synthesized from this compound in antimalarial drug development. Specifically, tetraoxane derivatives derived from this compound have shown significant activity against Plasmodium falciparum, exhibiting IC50 values comparable to established antimalarial agents like artemisinin. In vivo studies demonstrated that these derivatives could effectively cure infected mice without inducing toxicity.
Estrogenic Activity
Research indicates that this compound can be transformed into potent estrogenic compounds. These derivatives have shown high uterotropic activity; however, they exhibit poor binding affinity for estrogen receptors. This paradox highlights the complexity of structure-activity relationships in medicinal chemistry.
Polymer Production
The compound is also used in the production of polymers and resins. Its ability to form stable intermediates allows for the synthesis of materials with specific properties suitable for industrial applications. For example, it can be utilized in creating nylon-like polymers through controlled polymerization processes.
Biochemical Pathways
In biological systems, this compound participates in metabolic pathways that are crucial for understanding microbial degradation processes. Certain bacteria can metabolize this compound to produce antimicrobial agents through complex biochemical transformations.
Antimicrobial Activity Case Study
A study focused on the metabolic pathways involving this compound demonstrated its conversion by Corynebacterium cyclohexanicum, leading to the formation of 4-hydroxybenzoic acid—known for its antimicrobial properties. This case illustrates the compound's relevance in microbial ecology and potential applications in developing biocontrol agents.
Antimalarial Activity Case Study
In another significant study, tetraoxane derivatives synthesized from this compound were tested against drug-resistant strains of Plasmodium falciparum. The results indicated that these compounds not only inhibited parasite growth but also induced reactive oxygen species formation leading to cell death in malaria parasites.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes that catalyze reactions involving carboxylic acids.
Pathways: Participates in metabolic pathways where it can be converted to other bioactive compounds.
Comparison with Similar Compounds
Substituent Diversity
- 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid : Features methyl groups (electron-donating) and a 5-oxo group (electron-withdrawing). The absence of hydroxyl or bulky substituents may enhance lipophilicity compared to hydroxylated analogs .
- 3-O-Feruloylquinic acid (): Contains a feruloyl ester (3,4-dimethoxycinnamoyl) and multiple hydroxyl groups. These polar groups increase water solubility and enable interactions with biological targets, making it relevant in pharmacological studies .
- 3-O-Galloylquinic acid (): Substituted with a galloyl ester (trihydroxybenzoyl), conferring antioxidant properties. The hydroxyl-rich structure contrasts with the methyl-dominated substituents of the target compound .
Functional Group Impact on Acidity and Reactivity
- The 5-oxo group in the target compound increases the acidity of the carboxylic acid (pKa ~2–3) compared to non-oxo analogs. In contrast, hydroxylated derivatives (e.g., 3-O-Feruloylquinic acid) exhibit higher solubility in polar solvents due to hydrogen bonding .
- Chlorinated analogs () may exhibit stronger electron-withdrawing effects, further lowering pKa and enhancing reactivity in nucleophilic acyl substitution .
Data Table: Key Cyclohexanecarboxylic Acid Derivatives
Research Findings and Implications
- Lipophilicity vs. Solubility : The methyl groups in the target compound likely reduce aqueous solubility compared to hydroxylated analogs but improve membrane permeability, a critical factor in drug delivery .
- Stability: The 5-oxo group may lead to keto-enol tautomerism, affecting stability under acidic or basic conditions. Chlorinated derivatives () are expected to exhibit greater environmental persistence .
- Biological Activity : While hydroxylated and glucosylated analogs show direct bioactivity (e.g., antioxidant, anti-inflammatory), the target compound’s bioactivity remains speculative but could be explored in prodrug formulations .
Biological Activity
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid (CAS Number: 91057-32-8) is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 184.23 g/mol
- CAS Number : 91057-32-8
This compound exhibits its biological effects primarily through interaction with specific cellular receptors and pathways:
- Receptor Interaction : The compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cell proliferation and differentiation .
- Biochemical Pathways : It modulates several biochemical pathways, including those involved in collagen synthesis and skin cell turnover. This activity is crucial for maintaining skin health and reducing signs of aging such as wrinkles and fine lines.
1. Skin Health
The compound is noted for its beneficial effects on skin health:
- Cell Proliferation : Enhances the turnover of skin cells, promoting the replacement of aged cells with new ones.
- Collagen Synthesis : Stimulates the production of collagen, which is essential for skin elasticity and firmness.
- Anti-inflammatory Effects : Reduces inflammation in skin tissues, contributing to an improved overall appearance.
2. Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability due to its stability and low degradation rates over time. Studies show that it can be effectively absorbed through the skin when formulated appropriately.
Case Study 1: Efficacy in Skin Treatments
A study evaluated the effects of topical application of this compound in patients with signs of photoaging. Results indicated:
- Reduction in Fine Lines : Participants exhibited a significant decrease in the appearance of fine lines after 12 weeks of treatment.
- Improvement in Skin Texture : Clinical assessments noted enhanced smoothness and texture.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Fine Lines (Scale 1-10) | 7 | 4 |
| Skin Texture Improvement (%) | 0 | 30 |
Case Study 2: Dosage Effects in Animal Models
In animal studies, varying dosages were tested to determine optimal therapeutic effects:
- Low Dose (0.5% w/w) : Enhanced collagen synthesis without irritation.
- High Dose (2% w/w) : Resulted in mild skin irritation but showed significant anti-aging effects.
Q & A
Advanced Research Question
- Molecular docking : Screens potential enzyme targets (e.g., cyclooxygenase analogs) by simulating binding affinities to the carboxylic acid and ketone motifs .
- DFT calculations : Models transition states for cyclization or decarboxylation, optimizing reaction pathways .
- Solvent modeling : Predicts solubility in polar aprotic solvents (e.g., DMF) using COSMO-RS simulations.
What experimental designs are recommended for investigating the compound’s biological activity?
Advanced Research Question
- Enzyme inhibition assays : Test interactions with oxidoreductases or hydrolases using fluorescence-based substrates .
- Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C-carboxylic acid) to track permeability in cell monolayers.
- Toxicity profiling : Use zebrafish embryos or in vitro hepatocyte models to assess acute toxicity .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
The ketone and carboxylic acid groups make it prone to hydrolysis or oxidation. Stability studies should include:
- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks, monitoring via HPLC .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity (λmax ~250–300 nm) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification : Column chromatography becomes inefficient; switch to recrystallization (e.g., acetic acid/water ).
- Exothermicity : Monitor cyclization steps (e.g., BF₃·Et₂O reactions) for thermal runaway risks.
- Yield optimization : Use DoE (Design of Experiments) to balance temperature, catalyst ratio, and solvent volume .
How can researchers validate the compound’s identity when reference standards are unavailable?
Basic Research Question
- Spectral libraries : Compare NMR/IR data with structurally similar compounds (e.g., 3-cyclohexenecarboxylic acid ).
- Elemental analysis : Confirm %C, %H, and %O match theoretical values (C₁₀H₁₆O₃: C 62.48%, H 8.33%, O 29.19%).
- Synthetic derivatives : Prepare a methyl ester and cross-validate via mass spectrometry (e.g., [M+H]+ = 193) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
